Methyl 4-(2-bromoethoxy)-3-methoxybenzoate
Overview
Description
Methyl 4-(2-bromoethoxy)-3-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromoethoxy group and a methoxy group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-bromoethoxy)-3-methoxybenzoate can be achieved through the Williamson Ether Synthesis. This method involves the nucleophilic substitution (SN2) reaction between an alkoxide and an alkyl halide. In this case, the starting materials are 4-hydroxy-3-methoxybenzoic acid methyl ester and 2-bromoethanol. The reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium hydride to generate the alkoxide intermediate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-bromoethoxy)-3-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can also occur, leading to the formation of alcohols.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Ester Hydrolysis: Acidic hydrolysis uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis employs sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as ethers, thioethers, or amines are formed.
Oxidation: Products include aldehydes, carboxylic acids, or ketones.
Reduction: Alcohols are the primary products.
Ester Hydrolysis: The products are 4-hydroxy-3-methoxybenzoic acid and methanol.
Scientific Research Applications
Methyl 4-(2-bromoethoxy)-3-methoxybenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of drugs with specific biological activities.
Material Science: It is utilized in the preparation of polymers and other materials with unique properties.
Biological Studies: The compound is employed in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 4-(2-bromoethoxy)-3-methoxybenzoate involves its interaction with various molecular targets. The bromoethoxy group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-chloroethoxy)-3-methoxybenzoate
- Methyl 4-(2-iodoethoxy)-3-methoxybenzoate
- Methyl 4-(2-fluoroethoxy)-3-methoxybenzoate
Uniqueness
Methyl 4-(2-bromoethoxy)-3-methoxybenzoate is unique due to the presence of the bromoethoxy group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications and biological interactions .
Properties
IUPAC Name |
methyl 4-(2-bromoethoxy)-3-methoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c1-14-10-7-8(11(13)15-2)3-4-9(10)16-6-5-12/h3-4,7H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUQHRZYEBBHNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)OCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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